![molecular formula C19H24N4O4 B5404935 N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide
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Overview
Description
N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide involves the inhibition of specific enzymes that play a crucial role in the progression of cancer and neurodegenerative disorders. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve mitochondrial function and reduce oxidative stress in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide in lab experiments is its ability to inhibit specific enzymes that play a crucial role in the progression of cancer and neurodegenerative disorders. However, one of the significant limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and monitored.
Future Directions
There are several future directions for the study of N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide. Some of these include the development of new synthetic methods for the compound, the study of its potential applications in other fields of scientific research, and the development of new analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the underlying mechanisms of its action and potential side effects.
Synthesis Methods
The synthesis of N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The process begins with the reaction between 4-methoxybenzoyl chloride and 1-(4-piperidyl)-1H-pyrazole-5-carboxylic acid in the presence of a base. This reaction results in the formation of 1-(4-piperidyl)-1H-pyrazol-5-yl 4-methoxybenzoate, which is then treated with lactoyl chloride to obtain N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide.
Scientific Research Applications
N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been used in studies related to cancer treatment. Additionally, it has been used in studies related to the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[2-[1-(2-hydroxypropanoyl)piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(24)19(26)22-11-8-15(9-12-22)23-17(7-10-20-23)21-18(25)14-3-5-16(27-2)6-4-14/h3-7,10,13,15,24H,8-9,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJRNZUICLTJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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